5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene 5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene
Brand Name: Vulcanchem
CAS No.: 1056884-35-5
VCID: VC2861374
InChI: InChI=1S/C19H14Br2/c1-19(2)15-9-11(20)7-8-14(15)18-13-6-4-3-5-12(13)17(21)10-16(18)19/h3-10H,1-2H3
SMILES: CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br)C
Molecular Formula: C19H14Br2
Molecular Weight: 402.1 g/mol

5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene

CAS No.: 1056884-35-5

Cat. No.: VC2861374

Molecular Formula: C19H14Br2

Molecular Weight: 402.1 g/mol

* For research use only. Not for human or veterinary use.

5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene - 1056884-35-5

Specification

CAS No. 1056884-35-5
Molecular Formula C19H14Br2
Molecular Weight 402.1 g/mol
IUPAC Name 5,9-dibromo-7,7-dimethylbenzo[c]fluorene
Standard InChI InChI=1S/C19H14Br2/c1-19(2)15-9-11(20)7-8-14(15)18-13-6-4-3-5-12(13)17(21)10-16(18)19/h3-10H,1-2H3
Standard InChI Key VYTHKOHPRYCPON-UHFFFAOYSA-N
SMILES CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br)C
Canonical SMILES CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br)C

Introduction

Compound Identification and Basic Properties

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene is a brominated derivative of the parent compound 7,7-dimethyl-7H-benzo[c]fluorene. It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its dibrominated structure. The compound was first registered in chemical databases in August 2012, with modifications to its entry as recently as February 2025 .

Registry Information and Nomenclature

The compound is registered in chemical databases under various identifiers to facilitate its proper identification and classification in scientific literature and commercial applications.

Table 1: Identification Information

ParameterValue
CAS Registry Number1056884-35-5
PubChem CID59806710
Creation Date2012-08-20
Last Modified2025-02-22

The compound is known by several synonyms in the chemical literature:

  • 5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene

  • 5,9-dibromo-7,7-dimethyl-7H-benzo[c]flourene

  • 5,9-dibromo-7,7-dimethylbenzo[c]fluorene

  • 5,9-Dibromo-7,7-dimethyl-7H-benzo(c)fluorene

Physicochemical Properties

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene exhibits specific physical and chemical properties that define its behavior in various environments and reactions.

Table 2: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₉H₁₄Br₂
Molecular Weight402.1 g/mol
Physical State (20°C)Solid
FormCrystal to Powder
ColorWhite to Slightly pale yellow
Melting Point113°C
Solubility in WaterNo data available
Solubility in TolueneSoluble
Chemical StabilityStable under proper conditions

Molecular Structure and Characteristics

Structural Features

The molecular structure of 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene consists of a benzo[c]fluorene framework with two bromine atoms attached at positions 5 and 9, and two methyl groups attached to position 7 . This unique substitution pattern significantly influences both the physical properties and chemical reactivity of the compound.

The parent compound, 7,7-dimethyl-7H-benzo[c]fluorene (CAS: 112486-09-6), has a molecular weight of 244.3 g/mol . The addition of two bromine atoms increases the molecular weight to 402.1 g/mol , significantly altering the compound's properties and potential applications.

Electronic Properties

The presence of bromine atoms enhances electron-withdrawing properties in the molecule, affecting its electronic structure and reactivity. These characteristics make it potentially useful in organic electronics applications where specific electronic properties are required.

Synthesis and Preparation

Synthetic Route

The primary synthetic route to obtain 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene involves a bromination reaction of the parent compound, 7,7-dimethyl-7H-benzo[c]fluorene. This reaction typically proceeds via an electrophilic substitution mechanism where the aromatic system of the parent compound acts as a nucleophile .

Table 3: Synthetic Protocol Details

ParameterValue
Starting Material7,7-Dimethyl-7H-benzo[c]fluorene (40 g; 164 mmol)
Brominating AgentBromine (53 g; 330 mmol)
SolventDichloroethane (200 ml)
CatalystCrystalline iodine (0.5 g)
TemperatureNot exceeding 15°C during addition
Reaction TimeApproximately 1.5 hours after bromine addition
Yield30 g (45.5%)

Purification Process

After the reaction is complete, the mixture is processed to isolate the desired product:

  • The reaction mixture is poured into an aqueous sodium sulfite solution

  • The product is extracted using dichloromethane

  • The organic solution is washed with water

  • The solvent is evaporated

  • The remaining material is crystallized from hexane

  • The final product is obtained as a white to off-white crystalline powder

Chemical Reactivity

The presence of two bromine atoms in 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene significantly influences its chemical reactivity, making it particularly useful in certain synthetic applications.

Classification CategoryHazard Level
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2/2A

Comparative Analysis

Comparison with Parent Compound

The parent compound, 7,7-dimethyl-7H-benzo[c]fluorene, differs from the dibrominated derivative in several key aspects:

Table 5: Comparison with Parent Compound

Property7,7-Dimethyl-7H-benzo[c]fluorene5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene
Molecular FormulaC₁₉H₁₆C₁₉H₁₄Br₂
Molecular Weight244.3 g/mol 402.1 g/mol
CAS Number112486-09-6 1056884-35-5
Bromine Atoms02
ReactivityLower toward cross-couplingHigher toward cross-coupling due to Br atoms

Structure-Property Relationships

The addition of bromine atoms to the parent structure significantly alters the compound's properties:

  • Increased molecular weight

  • Enhanced reactivity at specific positions

  • Altered electronic properties

  • Changed physical characteristics (melting point, solubility)

  • Potential for different intermolecular interactions

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